molecular formula C15H18N2O4 B3941346 3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate

3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate

Cat. No. B3941346
M. Wt: 290.31 g/mol
InChI Key: JFHCGUPXYCSUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and antifungal activities by inhibiting the growth of microorganisms through the disruption of their cell membranes. Furthermore, its anticancer activity has been attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby exhibiting anti-inflammatory properties. Additionally, it has been shown to possess potent antioxidant activity, which can help prevent oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate in lab experiments is its wide range of potential applications. It has been shown to possess significant antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate. One potential direction is the development of novel therapeutic agents based on this compound for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science. Furthermore, the synthesis of analogs and derivatives of this compound may lead to the development of more potent and effective therapeutic agents.

properties

IUPAC Name

5-O-ethyl 4-O-methyl 2-(4-methylphenyl)-3,4-dihydropyrazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-15(19)13-12(14(18)20-3)9-17(16-13)11-7-5-10(2)6-8-11/h5-8,12H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCGUPXYCSUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
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3-ethyl 4-methyl 1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate

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